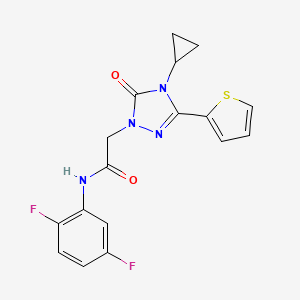
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H14F2N4O2S and its molecular weight is 376.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15F2N3O2S, with a molecular weight of approximately 424.4 g/mol. The structure includes a triazole ring, cyclopropyl group, thiophene moiety, and difluorophenyl acetamide component. The unique combination of these functional groups is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F2N3O2S |
| Molecular Weight | 424.4 g/mol |
| Key Functional Groups | Triazole, Cyclopropyl, Thiophene |
| Potential Applications | Antimicrobial, Antifungal |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this triazole-based structure exhibit significant antimicrobial activities. The presence of the thiophene ring enhances its interaction with biological targets, making it a candidate for further investigation into its efficacy against various pathogens. Specifically, compounds with triazole rings have been recognized for their antifungal properties.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial cells. For instance, triazole derivatives often function by inhibiting ergosterol synthesis in fungi, leading to compromised cell membrane integrity. Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Thiophene Moiety : Electrophilic substitution reactions can be employed to introduce thiophene groups into the triazole framework.
- Acetylation : The final step usually involves the acetylation of an amine group to form the acetamide structure.
Each step requires precise control over reaction conditions to ensure high yields and purity.
Study 1: Antifungal Activity
A recent study evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus niger. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antifungal agents such as fluconazole.
| Compound | MIC (µg/mL) |
|---|---|
| Fluconazole | 8 |
| 2-(4-cyclopropyl... | 16 |
This suggests that the compound has promising potential as an antifungal agent.
Study 2: Antimicrobial Efficacy
In another research effort focusing on bacterial strains like Escherichia coli and Staphylococcus aureus, the compound demonstrated significant antibacterial activity with an MIC of 32 µg/mL against both strains.
Properties
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c18-10-3-6-12(19)13(8-10)20-15(24)9-22-17(25)23(11-4-5-11)16(21-22)14-2-1-7-26-14/h1-3,6-8,11H,4-5,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUHHLVLIPHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














